4-(methoxymethyl)piperidin-4-amine dihydrochloride
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Overview
Description
4-(Methoxymethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which undergoes a series of chemical reactions to introduce the methoxymethyl and amine groups.
Methoxymethylation: The piperidine is reacted with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group.
Amination: The intermediate product is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Methoxymethyl)piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to neurotransmission, cellular metabolism, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethyl)piperidine: Lacks the amine group, making it less versatile in certain chemical reactions.
4-(Methoxymethyl)piperidin-4-amine: Similar structure but without the dihydrochloride salt form, affecting its solubility and stability.
1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride: Contains a methoxybenzyl group instead of a methoxymethyl group, leading to different chemical properties and applications.
Uniqueness
4-(Methoxymethyl)piperidin-4-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
478059-30-2 |
---|---|
Molecular Formula |
C7H18Cl2N2O |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
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